1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c29-23(24-18-6-10-20(11-7-18)26-14-16-27-17-15-26)25-19-8-12-22(13-9-19)28-21-4-2-1-3-5-21/h1-13H,14-17H2,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOXTYSIHIQPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 4-(morpholin-4-yl)aniline with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing vs. Electron-Donating Groups
- 1-(4-Trifluoromethylphenyl)-3-(4-phenoxyphenyl)thiourea : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing resistance to metabolic degradation.
- 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea : The fluorine atom, moderately electron-withdrawing, is associated with antimycobacterial activity in related hydrazone derivatives (MIC: 0.49 µM against M. tuberculosis H37Rv) .
- Target Compound: The morpholine group is electron-donating, which may improve solubility but reduce membrane permeability compared to halogenated analogs. No direct activity data are available, but morpholine-containing compounds often target enzymes with polar active sites.
Halogenated Derivatives
- Halogenated Copper(II) Thiourea Complexes : Compounds like 1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (83) showed potent antitubercular activity (MIC: 2–8 µg/mL). Halogens enhance lipophilicity, aiding penetration into bacterial membranes.
- 1-(4-Chlorophenyl)-3-phenylthiourea : Simpler chlorinated analogs are often used as corrosion inhibitors or intermediates in drug synthesis.
Notable Findings
- Antimicrobial Potency: Compounds with 4-phenoxyphenyl groups (e.g., ) frequently show enhanced activity due to aromatic stacking interactions. For example, 3-(4-phenoxyphenyl)thiourea derivatives exhibited MIC values comparable to ampicillin against Bacillus strains .
- Anti-inflammatory Activity : Derivatives with 4-(trifluoromethyl)phenyl groups () outperformed standard drugs in anti-inflammatory assays, suggesting electron-withdrawing groups may modulate COX-2 inhibition .
Physicochemical Properties
- Molecular Weight: Estimated ~380 g/mol (morpholine: 87.12 g/mol; 4-phenoxyphenyl: 170.21 g/mol).
- Solubility : Morpholine’s polarity likely increases aqueous solubility compared to halogenated analogs (e.g., ’s logP = 4.81) .
- Thermal Stability : Thioureas generally decompose above 200°C; the morpholine group may lower melting points relative to crystalline halogenated derivatives.
Biological Activity
1-[4-(Morpholin-4-yl)phenyl]-3-(4-phenoxyphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of morpholine and phenoxy moieties enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research has indicated that thiourea derivatives exhibit varying degrees of anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction via caspase activation | |
| MCF-7 | 15.0 | Inhibition of PI3K/Akt pathway | |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential use as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activity of this compound are still being elucidated. However, initial findings suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
- Interference with DNA Replication : Potential interactions with DNA or RNA synthesis pathways could contribute to its anticancer effects.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. The study demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Q. What theoretical frameworks guide mechanistic studies of its action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
